Product packaging for 2,3-Dihydro-1-benzofuran-5-thiol(Cat. No.:CAS No. 934347-73-6)

2,3-Dihydro-1-benzofuran-5-thiol

Cat. No.: B2380933
CAS No.: 934347-73-6
M. Wt: 152.21
InChI Key: VXUIGXVJRLQEBS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-thiol (CAS 934347-73-6) is a sulfur-containing heterocyclic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol . This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel benzofuran derivatives for anticancer research . Benzofuran scaffolds are known for their wide range of biological activities, and incorporating substituents at specific positions on the core structure can enhance their therapeutic potential . Researchers are exploring such compounds for their capacity to inhibit cell growth in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and others . Beyond oncology, this thiol derivative is of significant interest in antioxidant studies. Compounds within this structural class have been profiled for their redox properties and their capacity to inhibit lipid peroxidation, a key mechanism in oxidative stress-related pathologies . The antioxidant efficacy of analogous compounds has been shown to increase with chalcogen substitution, making the thiol (sulfur) variant a key intermediate in this research series . The product is classified with the signal word "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B2380933 2,3-Dihydro-1-benzofuran-5-thiol CAS No. 934347-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUIGXVJRLQEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934347-73-6
Record name 2,3-dihydro-1-benzofuran-5-thiol
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Chemical Reactivity and Derivatization of 2,3 Dihydro 1 Benzofuran 5 Thiol

Reactions Involving the Thiol Group

The thiol (-SH) group is the primary site of reactivity in 2,3-Dihydro-1-benzofuran-5-thiol, participating in a range of transformations including tautomerism, oxidation, alkylation, and the formation of sulfur-sulfur bonds.

Thiol-Thione Tautomerism and its Chemical Implications

Like many heterocyclic compounds containing a thiol group adjacent to a potential double bond, this compound can theoretically exist in equilibrium with its thione tautomer. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton from the sulfur atom to a carbon atom within the ring, creating a thiocarbonyl group (C=S).

In many heterocyclic systems, the thione form is often the more stable tautomer in the gas phase and in polar solvents. nih.govcdnsciencepub.com The stability is influenced by factors such as aromaticity, solvent effects, and intramolecular hydrogen bonding. scispace.com For this compound, the thiol form maintains the aromaticity of the benzene (B151609) ring, which provides significant stabilization. The thione tautomer would disrupt this aromaticity, likely making it less stable. Theoretical and experimental studies on similar aromatic thiols confirm that the thiol form generally predominates. science.gov The position of this equilibrium has significant chemical implications, as the thiol and thione forms exhibit different reactivity profiles. The thiol form acts as a nucleophile and a reducing agent, while the thione form has a reactive thiocarbonyl group.

Oxidation Reactions of Thiols

The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and is readily oxidized. The oxidation of thiols can lead to a variety of products, including disulfides, sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H), depending on the oxidant and reaction conditions. researchgate.netnih.gov

Mild oxidizing agents typically convert thiols to disulfides. However, stronger oxidants are required to achieve higher oxidation states. Aromatic thiols can be oxidized to their corresponding sulfonic acids using potent oxidizing agents. researchgate.net For instance, hydrogen peroxide, when catalyzed by methyltrioxorhenium, has been shown to be an effective system for the selective oxidation of both aliphatic and aromatic thiols to sulfonic acids in high yields. epa.gov Other methods for oxidizing thiols to sulfonic acids include using organic hydroperoxides with a molybdenum catalyst or a sulfoxide (B87167) in the presence of a halogen catalyst and water. google.comgoogle.com

Table 1: Representative Oxidation Reactions of Aromatic Thiols

Reactant Oxidizing Agent/Catalyst Product Reference
Aromatic Thiol Hydrogen Peroxide / Methyltrioxorhenium Aromatic Sulfonic Acid epa.gov
Aromatic Thiol Organic Hydroperoxide / Molybdenum Catalyst Aromatic Sulfonic Acid google.com

Alkylation and Acylation of the Thiol Group (e.g., S-alkylation)

The thiol group is nucleophilic and readily undergoes S-alkylation with various electrophiles, most commonly alkyl halides, to form thioethers (sulfides). This reaction is a fundamental method for forming carbon-sulfur bonds. jmaterenvironsci.com The reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonating the thiol with a base, attacks the alkylating agent.

A variety of conditions have been developed for the S-alkylation of aromatic thiols. These include catalyst-free reactions with alkyl halides under neat conditions at elevated temperatures, as well as reactions in greener media like water or ionic liquids. jmaterenvironsci.com Dehydrative S-alkylation, where an alcohol is used as the alkylating agent in the presence of an alkyl halide catalyst, provides a transition metal- and base-free method for thioether synthesis. rsc.org

Acylation of the thiol group to form thioesters can also be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid.

Table 2: Examples of S-Alkylation Methods for Thiols

Thiol Type Alkylating Agent Conditions Product Reference
Aromatic/Aliphatic Alkyl Halides Neat, 100 °C Alkyl Aryl/Dialkyl Sulfide jmaterenvironsci.com
Aromatic/Aliphatic 1,2-Epoxides Water, 70 °C, Catalyst-free β-Hydroxy Sulfide jmaterenvironsci.com
Aromatic/Aliphatic Dimethyl Carbonate [Bmim]Cl, 110 °C Methyl Thioether jmaterenvironsci.com
Aryl/Alkyl Alcohols Alkyl Halide (catalyst) Thioether rsc.org

Formation of Disulfides and Other Sulfur-Containing Linkages

The oxidation of thiols to disulfides (RSSR) is a common and important reaction. This transformation can be accomplished using a wide array of oxidizing agents. For the synthesis of symmetrical disulfides, simple aerobic oxidation catalyzed by a base can be effective. rsc.org

The synthesis of unsymmetrical disulfides (R¹SSR²) requires more controlled methods to prevent the formation of a mixture of symmetrical and unsymmetrical products. One effective one-pot method involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a reactive benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield the unsymmetrical disulfide. organic-chemistry.org Another approach utilizes a disulfide reagent activated with bromine to form a sulfenyl bromide, which then reacts selectively with a thiol. organic-chemistry.org Base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols has also been reported as a practical method. rsc.orgresearchgate.netresearchgate.net

Reactions of the Dihydrobenzofuran Ring System

The benzene ring of the 2,3-dihydro-1-benzofuran moiety is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution on the this compound ring is directed by the combined electronic effects of the existing substituents: the thiol group (-SH) and the fused dihydrofuran ring.

Substituents on a benzene ring are classified as either activating or deactivating and as either ortho, para-directing or meta-directing. wikipedia.orglibretexts.org

Thiol Group (-SH): The thiol group is an activating, ortho, para-directing group. Its lone pair of electrons can be donated into the ring through resonance, stabilizing the carbocation intermediate (Wheland intermediate) formed during attack at the ortho and para positions.

Dihydrofuran Ring: The ether oxygen of the dihydrofuran ring is also an activating, ortho, para-director due to its electron-donating resonance effect. The alkyl portion of the fused ring has a weak electron-donating inductive effect.

For this compound, the thiol group is at position 5. The available positions for substitution are 4, 6, and 7. The directing effects of the thiol group and the dihydrofuran ring system will determine the regiochemical outcome. The ether oxygen directs ortho (to position 7) and para (to position 4). The thiol group at position 5 directs ortho (to positions 4 and 6). These directing effects are synergistic, strongly favoring substitution at positions 4 and 6.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂/FeBr₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. libretexts.org These reactions can be limited by the presence of certain functional groups; strongly deactivating groups prevent the reaction, and the thiol group itself can react with the Lewis acid catalyst, potentially requiring protection. libretexts.orgresearchgate.netyoutube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Product(s)
Bromination Br₂, FeBr₃ 4-Bromo-2,3-dihydro-1-benzofuran-5-thiol and/or 6-Bromo-2,3-dihydro-1-benzofuran-5-thiol
Nitration HNO₃, H₂SO₄ 4-Nitro-2,3-dihydro-1-benzofuran-5-thiol and/or 6-Nitro-2,3-dihydro-1-benzofuran-5-thiol

Functionalization at Different Positions of the Scaffold

The 2,3-dihydro-1-benzofuran framework, with its combination of an aromatic ring and a saturated heterocyclic ring, presents multiple sites for functionalization. The reactivity of the thiol group at the 5-position adds another dimension to its chemical derivatization.

The thiol group is a primary site for a range of functionalization reactions. Common derivatizations include alkylation, acylation, and oxidation.

Alkylation: The sulfur atom of the thiol can be readily alkylated using various alkyl halides to form the corresponding thioethers. This reaction typically proceeds via an SN2 mechanism.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of thioesters. For instance, acylation of similar thiol-containing heterocyclic compounds has been shown to proceed efficiently. rsc.org

Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This oxidative coupling is a common transformation for thiols and can be achieved using a variety of oxidizing agents, including mild ones like bromine in a basic solution or even molecular oxygen catalyzed by certain complexes. rsc.orgyoutube.com

The dihydrofuran ring, specifically at the C2 and C3 positions, can also be a target for functionalization, although this often requires specific catalytic systems. Methodologies for the C-H functionalization of the 2,3-dihydrobenzofuran (B1216630) scaffold have been developed, allowing for the introduction of various substituents. For example, rhodium-catalyzed intermolecular C-H insertion and palladium-catalyzed C-H activation/C-O cyclization have been utilized for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. emory.edu Furthermore, radical alkylation at the C2 position of benzofurans has been achieved using catalysts like iron(II) chloride. hw.ac.uk While these examples don't specifically use this compound as a substrate, the principles can be extended to its derivatization.

Below is an interactive data table summarizing potential functionalization reactions at various positions of the this compound scaffold based on established chemical principles.

PositionReaction TypeReagents and ConditionsProduct Type
5-ThiolAlkylationAlkyl halide, Base (e.g., K₂CO₃)5-Alkylthio-2,3-dihydro-1-benzofuran
5-ThiolAcylationAcyl chloride or Acid anhydride5-Acylthio-2,3-dihydro-1-benzofuran
5-ThiolOxidationMild oxidizing agent (e.g., I₂, H₂O₂)5,5'-Disulfanediylbis(2,3-dihydro-1-benzofuran)
C2/C3C-H AlkylationAlkylating agent, Transition metal catalyst (e.g., Rh, Pd, Fe)C2/C3-Alkyl-2,3-dihydro-1-benzofuran-5-thiol

Spectroscopic and Advanced Analytical Characterization of 2,3 Dihydro 1 Benzofuran 5 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 2,3-dihydro-1-benzofuran-5-thiol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic, dihydrofuran, and thiol protons.

The aromatic region of the spectrum typically displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are indicative of their relative positions and the electronic influence of the thiol and dihydrofuran ring substituents. The protons of the dihydrofuran ring, specifically at positions 2 and 3, give rise to characteristic signals. The chemical shifts of these protons, often appearing as triplets due to coupling with each other, confirm the saturated nature of this portion of the molecule. The thiol proton (-SH) typically appears as a singlet, although its chemical shift can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-47.1 - 7.3d~8.0
H-66.9 - 7.1dd~8.0, ~2.0
H-76.7 - 6.9d~2.0
H-24.5 - 4.7t~8.5
H-33.1 - 3.3t~8.5
SH3.3 - 3.5s-

Note: Predicted data is based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the six aromatic carbons, with their chemical shifts influenced by the substitution pattern. The carbon attached to the thiol group (C-5) and the carbons of the dihydrofuran ring (C-2 and C-3) will have characteristic chemical shifts. The upfield signals for C-2 and C-3 confirm their sp³ hybridization, while the downfield signals for the aromatic carbons confirm their sp² hybridization.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-7a158 - 160
C-5130 - 132
C-4128 - 130
C-6125 - 127
C-3a120 - 122
C-7110 - 112
C-271 - 73
C-329 - 31

Note: Predicted data is based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR)

To further confirm the structural assignments and elucidate complex coupling networks, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments correlate signals from different nuclei, providing a more comprehensive understanding of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the protons at C-2 and C-3 of the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the protons on the dihydrofuran ring and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the three-dimensional structure and conformation of the molecule. diva-portal.org

These advanced techniques, when used in combination, provide an unambiguous and detailed structural characterization of this compound. researchgate.netdiva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. sfrbm.org

For this compound (C₈H₈OS), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. uni.lu

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. Under EI conditions, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule.

The fragmentation of this compound would likely involve the cleavage of the dihydrofuran ring and the loss of small neutral molecules. Common fragmentation pathways for similar benzofuran (B130515) derivatives include the loss of a hydrogen atom, a methyl group, or a CO molecule. nih.govresearchgate.net The fragmentation of the thiol group can also lead to characteristic ions. researchgate.net The analysis of these fragment ions provides valuable information that corroborates the structure determined by NMR spectroscopy.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Identity
[M+H]⁺153.03687Molecular ion (protonated)
[M+Na]⁺175.01881Sodium adduct
[M-H]⁻151.02231Molecular ion (deprotonated)

Data obtained from predicted values. uni.lu

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov Different functional groups absorb at characteristic frequencies, allowing for their identification.

The FTIR spectrum of this compound would exhibit several key absorption bands:

S-H Stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the thiol (S-H) stretching vibration.

C-S Stretch: A weaker absorption band for the C-S stretch is typically observed in the range of 600-800 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the dihydrofuran ring.

C=C Aromatic Stretch: One or more absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O-C Stretch: The ether linkage in the dihydrofuran ring will give rise to a strong C-O-C stretching vibration, typically in the range of 1000-1300 cm⁻¹.

The specific positions and intensities of these bands provide a valuable fingerprint for the identification and characterization of this compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹)
ThiolS-H Stretch2550 - 2600
Carbon-SulfurC-S Stretch600 - 800
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
EtherC-O-C Stretch1000 - 1300

Raman Spectroscopy

Key vibrational modes anticipated in the Raman spectrum would include:

S-H Stretching: The thiol group (S-H) typically exhibits a weak stretching vibration in the region of 2550-2600 cm⁻¹. This peak is a key indicator of the thiol functionality.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3000-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups in the dihydrofuran ring will produce symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in several bands in the 1400-1650 cm⁻¹ region.

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weak and appears in the 600-700 cm⁻¹ range.

Ring Vibrations: The benzofuran ring system will have characteristic ring breathing and deformation modes at lower frequencies.

For comparative purposes, the Raman spectrum of a related compound, benzene thiol, shows characteristic peaks that can be used to approximate the expected signals from the thiol and aromatic portions of this compound. researchgate.net

Table 1: Expected Raman Shifts for this compound Based on Related Compounds

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Thiol (S-H)Stretching2550 - 2600
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
Aromatic C=CStretching1400 - 1650
Carbon-Sulfur (C-S)Stretching600 - 700

Data is predictive and based on characteristic vibrational frequencies of functional groups.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the benzofuran chromophore. The dihydrobenzofuran moiety is expected to exhibit absorption bands characteristic of a substituted benzene ring.

The NIST Chemistry WebBook provides UV/Visible spectrum data for the parent compound, 2,3-dihydrobenzofuran (B1216630). nist.gov For this compound, the presence of the thiol group as a substituent on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dihydrobenzofuran. This is due to the electron-donating nature of the thiol group, which extends the conjugation of the π-electron system.

Studies on other benzofuran derivatives have shown characteristic absorption bands. For instance, certain benzofuran derivatives in tetrahydrofuran (B95107) (THF) exhibit two main absorption bands, one around 290 nm with a shoulder at higher wavelengths. researchgate.net

Table 2: Anticipated UV-Vis Absorption Maxima for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Substituted Benzene Ringπ → π~280 - 300
Substituted Benzene Ringπ → π~230 - 250

Data is predictive and based on the UV-Vis spectra of related benzofuran and thiol-substituted aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related 2,3-dihydrobenzofuran derivatives provides a strong basis for predicting its solid-state structure.

Crystal structures of various substituted 2,3-dihydrobenzofurans reveal key structural features. For example, the crystal structure of a substituted 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one demonstrates the planarity of the dihydrobenzofuran ring system. znaturforsch.comresearchgate.net In another example, 3-(propan-2-ylidene)benzofuran-2(3H)-one crystallizes with two independent molecules in the asymmetric unit, both of which are highly planar. researchgate.netvensel.org

For this compound, it is anticipated that the dihydrobenzofuran core will be essentially planar. In the solid state, the thiol group is expected to participate in intermolecular hydrogen bonding (S-H···S or S-H···O), which would influence the crystal packing. These hydrogen bonds would likely form chains or more complex networks, stabilizing the crystal lattice.

Table 3: Representative Crystallographic Data for a Related Dihydrobenzofuran Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
3-(Propan-2-ylidene)benzofuran-2(3H)-oneMonoclinicP2₁/cHighly planar molecules, two independent molecules in the asymmetric unit. researchgate.netvensel.org
Substituted 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-oneTriclinicP-1Dihydrobenzofuryl moiety is planar. znaturforsch.comresearchgate.net

This table illustrates the type of structural information obtained from X-ray crystallography for similar molecules, which informs the expectations for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its optimized geometry) and the distribution of electrons within it. These calculations serve as the foundation for understanding all other chemical and physical properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. dntb.gov.ua It has proven to be a versatile and accurate tool for studying benzofuran (B130515) derivatives. nih.govphyschemres.org DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as orbital energies and charge distributions. dntb.gov.uanih.gov For instance, in studies of related benzofuran compounds, DFT has been used to identify stable conformers and analyze their properties. physchemres.org The theory is also applied to understand reaction mechanisms, providing insights into thermodynamic and kinetic feasibility by calculating reaction energies and activation barriers. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing sulfur and aromatic rings, such as benzofuran derivatives, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govresearchgate.netresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. The "++" in larger basis sets like 6-311++G signifies the inclusion of diffuse functions, which are important for describing anions and weak non-covalent interactions. The B3LYP hybrid functional is frequently paired with these basis sets, as it provides a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.com This analysis helps predict how a molecule will interact with other species. For example, in various benzofuran and anthraquinodimethane derivatives studied using DFT, the HOMO-LUMO gap was a central parameter in assessing their relative reactivity. researchgate.net

Compound (Example from Literature)E_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Benzofuran Derivative 1-5.89-1.983.91
Benzofuran Derivative 2-6.12-2.343.78
Anthraquinodimethane Derivative 1-5.21-2.872.34
Anthraquinodimethane Derivative 2-5.98-2.453.53

This table presents illustrative data from computational studies on related heterocyclic compounds to demonstrate the typical range of HOMO-LUMO energies and gaps.

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface. MESP is invaluable for identifying the sites for electrophilic and nucleophilic attack. researchgate.net

The surface is color-coded to represent different potential values:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or sulfur. researchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.net

Green regions represent areas of neutral or zero potential.

For a molecule like 2,3-Dihydro-1-benzofuran-5-thiol, the MESP would likely show a negative potential (red) around the sulfur and oxygen atoms due to their lone pairs, and a positive potential (blue) around the thiol hydrogen, making it the primary site for deprotonation or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Electronic Stability and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying delocalization effects and hyperconjugative interactions that contribute to molecular stability. physchemres.orgresearchgate.net

NBO analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In systems containing aromatic rings and thiols, key interactions include the delocalization from the aromatic π orbitals into the antibonding σ* orbital of the S-H bond (π→σ*), which stabilizes the molecule. researchgate.net Studies on related molecules like p-thiocresol have quantified this S-H/π interaction, showing a stabilization energy of around 1.91 kcal/mol, which highlights the importance of stereoelectronic effects in determining molecular conformation and stability. researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (Aromatic Ring)σ* (S-H)1.91
LP (S)σ* (C-C)~2-5
π (C=C)π* (C=C)~15-25

This table provides example stabilization energies for key electronic interactions found in molecules with thiol and aromatic moieties, based on findings from related systems. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Calculations

A significant application of computational chemistry is the prediction of spectroscopic data. By performing theoretical calculations, it is possible to compute parameters that can be directly compared with experimental spectra, such as FT-IR, FT-Raman, and NMR. nih.gov

Vibrational Spectroscopy (FT-IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to specific bond stretches, bends, and torsions. By comparing the calculated vibrational spectrum with an experimental one, researchers can confirm the molecular structure and assign specific peaks to particular vibrational modes. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be compared with experimental data to aid in structure elucidation. nih.gov

This predictive capability is a powerful tool for validating computational models and for interpreting complex experimental spectra. nih.gov

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Computational chemistry, particularly through molecular modeling and docking studies, has become an indispensable tool in modern drug discovery. For the 2,3-dihydro-1-benzofuran scaffold, these theoretical approaches are instrumental in understanding how molecules derived from this core structure interact with biological targets at a molecular level. While specific molecular modeling and docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, a wealth of research on closely related 2,3-dihydro-1-benzofuran derivatives provides significant insights into the binding modes and potential ligand-receptor interactions of this chemical class.

These studies utilize the 2,3-dihydrobenzofuran (B1216630) core as a privileged structure to design and evaluate new potential therapeutic agents for a variety of diseases. nih.gov By simulating the interaction between these ligands and the active sites of target proteins, researchers can predict binding affinities, identify key interacting amino acid residues, and rationalize structure-activity relationships (SAR), thereby guiding the synthesis of more potent and selective compounds.

Research Findings from Derivatives

Cannabinoid Receptor 2 (CB2) Agonists:

A notable area of research has been the design of 2,3-dihydro-1-benzofuran derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2), a target for treating neuropathic pain and inflammation. nih.gov In one such study, a series of these derivatives were synthesized and their binding modes were predicted using a ligand-steered modeling approach. nih.gov

The computational models revealed that these compounds fit into a binding pocket within the CB2 receptor, which is a G-protein coupled receptor (GPCR). The interactions are primarily governed by hydrogen bonds, π-π stacking, and van der Waals forces with residues located in transmembrane helices 3, 5, 6, and 7. nih.gov An aromatic pocket, defined by residues such as Y5.39, F5.46, W5.43, and W6.48, was identified as a crucial interaction zone. nih.gov Furthermore, hydrogen bonding with residues like S3.31, T3.35, and Y5.39 was found to be important for ligand binding. nih.gov For instance, the S-enantiomer of one of the most selective compounds, MDA7 (compound 18), which is compound MDA104 (compound 33), was identified as the active enantiomer through this combined computational and experimental approach. nih.gov The study highlighted that modifications to the substituent on the benzofuran ring system significantly influence the functional activity, demonstrating the power of molecular modeling in predicting the impact of structural changes. nih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors:

In another line of research, the 2,3-dihydrobenzofuran scaffold was used as a platform to design inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov By employing molecular docking calculations combined with experimental validation, researchers were able to identify potential inhibitors from a library of designed compounds. nih.gov This approach successfully identified compounds 19 and 20, which exhibited biological activity in the low micromolar range, starting from a natural product with low affinity. nih.gov This success underscores the utility of in silico methods to refine and optimize lead compounds based on a privileged scaffold. nih.gov

The following table summarizes the key findings from representative molecular docking studies on 2,3-dihydro-1-benzofuran derivatives.

Target ProteinLigand TypeKey Interacting ResiduesType of InteractionsResearch Outcome
Cannabinoid Receptor 2 (CB2)2,3-dihydro-1-benzofuran derivativesY5.39, F5.46, W5.43, W6.48, S3.31, T3.35, N7.45 nih.govπ-π stacking, Hydrogen bonds, van der Waals forces nih.govIdentification of potent and selective CB2 agonists for potential treatment of neuropathic pain. nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)2,3-dihydrobenzofuran derivativesNot specified in abstractNot specified in abstractIdentification of lead compounds with low micromolar inhibitory activity against mPGES-1. nih.gov

These studies collectively demonstrate that the 2,3-dihydro-1-benzofuran nucleus is a versatile scaffold for which molecular modeling and docking are powerful predictive tools. The insights gained from these computational analyses are crucial for the rational design of new, more effective therapeutic agents. While the thiol group at the 5-position of this compound would introduce unique electronic and steric properties, the general binding modes observed for other derivatives provide a solid foundation for future in silico investigations of its own potential ligand-receptor interactions.

Biological Activities and Mechanistic Insights in Vitro Studies

General Biological Activities of Dihydrobenzofuran and Thiol Derivatives

The 2,3-dihydrobenzofuran (B1216630) scaffold is a significant pharmacophore present in numerous natural and synthetic bioactive compounds. nih.govrsc.org Derivatives of this structure are known to exhibit a wide array of pharmacological activities, attracting considerable attention from chemical and pharmaceutical researchers. rsc.orgrsc.org These activities include, but are not limited to, antioxidant, anticancer, anti-inflammatory, antibacterial, and antiviral properties. rsc.orgrsc.org The versatility of the dihydrobenzofuran core allows for the synthesis of novel derivatives with potential therapeutic applications against various disorders, including chronic conditions like cancer and neurodegenerative diseases. mdpi.com

Thiol derivatives, compounds containing a sulfhydryl (-SH) group, play a crucial role in biological systems, particularly in antioxidant defense mechanisms. nih.gov The introduction of a thiol group into biologically active molecules is a strategy employed to enhance their therapeutic properties, such as bioavailability and efficacy. nih.govnih.gov Thiol-containing compounds are integral to cellular redox homeostasis and can exhibit a range of biological effects, including anticancer and anti-inflammatory activities. nih.gov The combination of the dihydrobenzofuran moiety with a thiol group, as in 2,3-Dihydro-1-benzofuran-5-thiol, suggests a potential for synergistic or unique biological activities stemming from both structural features.

Research into fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives has highlighted their potential as anti-inflammatory and anticancer agents. nih.gov Similarly, the synthesis of various thiol derivatives of known biologically active compounds has been undertaken to improve their therapeutic profiles for applications in nanotechnology and medicine. nih.govnih.gov The broad spectrum of activities associated with these two classes of compounds underscores the scientific interest in exploring the biological potential of molecules that integrate both the dihydrobenzofuran scaffold and a thiol functional group.

Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of dihydrobenzofuran derivatives are a key area of investigation. rsc.org These compounds can act as chain-breaking antioxidants, similar to alpha-tocopherol (B171835) (Vitamin E), by donating a hydrogen atom from a hydroxyl or thiol group to neutralize free radicals. nih.govnih.gov The resulting radical is often stabilized by the aromatic ring system, preventing the propagation of oxidative damage. The specific mechanisms of their antioxidant action involve their redox behavior, ability to inhibit lipid peroxidation, direct reactivity with harmful radicals, and interaction with cellular antioxidant enzymes. nih.govacs.org

A detailed "antioxidant profile" has been determined for a series of compounds including 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio analogue, 2,3-dihydrobenzo[b]thiophene-5-ol. nih.govacs.org These studies provide significant insight into the structure-activity relationships governing the antioxidant capacity of the dihydrobenzofuran scaffold and the influence of the heteroatom in the five-membered ring.

The antioxidant activity of a phenolic or thiolic compound is fundamentally linked to its redox properties, specifically the ease with which it can be oxidized to donate a hydrogen atom or an electron. Key parameters include the one-electron reduction potential of the corresponding aroxyl/thiyl radical (E°(ArO•/ArO-)) and the homolytic O-H or S-H bond dissociation enthalpy (BDE). A lower BDE indicates that the hydrogen atom is more easily donated to a radical species.

In a comparative study of 2,3-dihydrobenzo[b]furan-5-ol (an oxygen-containing ring) and its sulfur analogue, 2,3-dihydrobenzo[b]thiophene-5-ol, their redox properties were characterized. nih.govacs.org The one-electron reduction potentials for the aroxyl radicals of both compounds were found to be identical at 0.49 V vs NHE. nih.govacs.org However, calculations of the homolytic O-H bond dissociation enthalpies revealed a slightly lower value for the sulfur-containing analogue (337 kJ mol⁻¹) compared to the oxygen-containing one (340 kJ mol⁻¹), suggesting a slightly more favorable hydrogen donation from the thiol-related compound. nih.govacs.org

The reduction potentials for the proton-coupled oxidation (ArOH → ArO• + H⁺), determined by cyclic voltammetry, also showed differences. For 2,3-dihydrobenzo[b]furan-5-ol, this process was irreversible with a potential of 1.35 V vs NHE, while for its 1-thio analogue, the process was quasireversible at the same potential. nih.govacs.org

Table 1: Redox Properties of 2,3-Dihydrobenzo[b]furan-5-ol and its 1-Thio Analogue

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Antioxidants can interrupt this process. Dihydrobenzofuran derivatives have demonstrated the ability to inhibit lipid peroxidation both in vitro and ex vivo. nih.gov

Studies on the synthetic antioxidant BO-653 (2,3-dihydro-5-hydroxy-4,6-di-tert-butyl-2,2-dipentylbenzofuran) showed it effectively inhibited plasma lipid peroxidation. nih.gov The antioxidant efficacy was attributed to the presence of tert-butyl groups at the ortho-position to the hydroxyl group. nih.gov

In a direct comparison, the antioxidant capacity to inhibit lipid peroxidation was found to be greater for 2,3-dihydrobenzo[b]thiophene-5-ol than for its oxygen analogue, 2,3-dihydrobenzo[b]furan-5-ol. nih.govacs.org This inhibition was studied in a two-phase system containing a thiol-reducing agent (N-acetylcysteine), which helps regenerate the antioxidant. The results indicated that the sulfur-containing compound was more effective at inhibiting the rate of peroxidation. nih.govacs.org

A direct measure of antioxidant activity is the rate at which a compound reacts with and neutralizes a specific radical species. The tert-butoxyl radical (t-BuO•) is often used as a model for highly reactive oxygen-centered radicals.

The absolute rate constants for the reaction of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio analogue with the tert-butoxyl radical were determined to be identical. nih.govacs.org Both compounds exhibited a very high reactivity, with a rate constant of 2 x 10⁸ M⁻¹s⁻¹. nih.govacs.org This rapid reaction rate underscores their efficiency in scavenging potent free radicals, a key aspect of their antioxidant function.

Hydrogen peroxide (H₂O₂) is a major reactive oxygen species produced during normal cellular metabolism. Thiol-based enzymes, such as glutathione (B108866) peroxidases, are crucial for its detoxification. nih.gov Some antioxidant compounds can facilitate the breakdown of H₂O₂.

Anticancer Activity and Anti-tumor Potential

Benzofuran and 2,3-dihydrobenzofuran derivatives are recognized as important scaffolds in medicinal chemistry for the development of new anticancer agents. nih.govrsc.orgrsc.org These compounds have demonstrated a wide range of activities against various human tumor cell lines, including those of the breast, colon, and lung, as well as chondrosarcoma and leukemia. rsc.orgfigshare.comnih.gov

The anticancer mechanisms of these derivatives are diverse. Some have been shown to inhibit key enzymes involved in cancer progression, such as peptidyl-prolyl cis-trans isomerase (Pin1). nih.gov Others induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle at specific phases (such as G2/M), and inhibit the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

For instance, a series of novel benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives showed significant growth inhibitory activity against several cancer cell lines. rsc.org Another study reported that certain dihydrobenzofuran derivatives linked to a dipiperazine moiety exhibited potent antitumor effects against lung (A549) and cervical (HeLa) cancer cells, with one compound inducing significant apoptosis in A549 cells. researchgate.net The structure-activity relationship is crucial, with the presence and position of substituents like fluorine, bromine, hydroxyl, and carboxyl groups enhancing the biological effects. nih.govmdpi.com

Table 2: Anticancer Activities of Selected Dihydrobenzofuran Derivatives

Inhibition of Tubulin Polymerization

The microtubule network, composed of polymerized α- and β-tubulin heterodimers, is crucial for cell division, making it a key target for anticancer agents. mdpi.com Molecules that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis. mdpi.com Derivatives of the benzo[b]furan scaffold have been identified as a novel class of tubulin polymerization inhibitors. nih.gov

A series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. These compounds were designed to interact with the colchicine-binding site on tubulin. nih.gov Research has shown that substitutions on the benzofuran ring, such as the addition of a methyl group at the C-3 position, can enhance cytotoxic activity. nih.gov One of the most potent compounds in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, demonstrated strong interaction with tubulin and inhibited cancer cell growth at nanomolar concentrations. nih.gov This indicates that the benzofuran skeleton is a viable pharmacophore for developing potent inhibitors of tubulin polymerization. nih.gov

Cytotoxicity in Tumor Cell Lines (In Vitro)

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated significant cytotoxic effects against various tumor cell lines in vitro. Studies on fluorinated benzofuran and dihydrobenzofuran compounds have highlighted their potential as anticancer agents. cuestionesdefisioterapia.comresearchgate.net For instance, certain derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by approximately 70%. cuestionesdefisioterapia.comresearchgate.net This cytotoxic activity is associated with the inhibition of anti-apoptotic proteins like Bcl-2 and the induction of DNA fragmentation. cuestionesdefisioterapia.comresearchgate.net

The structural features of these derivatives play a crucial role in their cytotoxic potency. A comparison between resveratrol (B1683913) and its dimer analogues, including those with a 2,3-dihydrobenzofuran core, revealed that modifications such as methoxy (B1213986) groups can significantly increase activity in tumor cell lines. researchgate.net Furthermore, replacing the 2,3-dihydrobenzofuran core with a benzofuran ring has been shown to increase antiproliferative activity by two- to three-fold, although this can sometimes reduce selectivity for tumor cells. researchgate.net

The table below summarizes the in vitro cytotoxicity of selected benzofuran derivatives against various cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Halogenated benzofuran derivativeK562 (Leukemia)5 researchgate.net
Halogenated benzofuran derivativeHL60 (Leukemia)0.1 researchgate.net
Fluorinated benzofuran/dihydrobenzofuran derivativesHCT116 (Colorectal)- cuestionesdefisioterapia.comresearchgate.net
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furansL1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024 nih.gov
Influence on Mitosis

By inhibiting tubulin polymerization, benzofuran derivatives directly interfere with the process of mitosis. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes into daughter cells. mdpi.com This interference leads to a cell cycle arrest, typically in the G2/M phase. mdpi.com

Studies on various tubulin inhibitors with a benzofuran or similar heterocyclic structure have confirmed this mechanism. For example, a novel 5-arylalkynyl-2-benzoyl thiophene (B33073) was found to disrupt microtubule networks, leading to G2/M phase arrest and subsequent apoptosis in breast cancer cells. mdpi.com Similarly, the evaluation of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives included analysis of their effects on the cell cycle, confirming that their antiproliferative activity is linked to their role as antimitotic agents. nih.gov The process of mitosis is tightly regulated by cyclin-dependent kinases (Cdks), and disruption of the microtubule cytoskeleton can activate the spindle assembly checkpoint, preventing cells from exiting mitosis until all chromosomes are properly attached to the spindle. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The benzofuran scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial activities. researchgate.netderpharmachemica.com Derivatives have shown efficacy against various bacteria, fungi, and viruses. researchgate.net For example, the natural benzofuran ailanthoidol (B1236983) possesses antifungal and antiviral properties. cuestionesdefisioterapia.com Synthetic derivatives have also been extensively studied. Benzofuran-5-ols have demonstrated potent antifungal activity, suggesting they could be valuable lead structures for new antifungal agents. mdpi.com

The antimicrobial effects are often linked to specific structural modifications on the benzofuran ring. Studies have shown that benzofuran derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov

Structure-Activity Relationships Regarding Thiol/Amino Groups

The antimicrobial and other biological activities of benzofuran derivatives are highly dependent on their substitution patterns. While extensive data on the specific role of a thiol group at the 5-position is not available, general structure-activity relationship (SAR) studies provide some insights. For antimicrobial activity, substitutions at the heterocyclic furan (B31954) ring appear to be more critical than those on the benzene (B151609) moiety. The presence of moieties like pyrazole (B372694) and thiazole (B1198619) alongside the benzofuran ring has been shown to be essential for the antimicrobial effects of certain derivatives. researchgate.net

In a study comparing 2,3-dihydrobenzo[b]furan-5-ol to its 1-thio analogue, the sulfur-containing compound showed increased antioxidant capacity. cuestionesdefisioterapia.com This suggests that the incorporation of sulfur can modulate the electronic properties of the molecule, which may, in turn, influence its biological activity. SAR studies on some series of benzofuran derivatives found that sulphonyl derivatives exhibited better antibacterial activity than their carbonyl counterparts. nih.gov The inclusion of hydrophilic groups, such as piperidine, can also improve the physicochemical properties and biological activity of these compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of 2,3-dihydro-1-benzofuran have shown notable anti-inflammatory and analgesic properties. These compounds can suppress inflammation by inhibiting key inflammatory mediators. cuestionesdefisioterapia.comresearchgate.net For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the production of inflammatory molecules like prostaglandin (B15479496) E2 and nitric oxide. cuestionesdefisioterapia.comresearchgate.net

The table below presents the inhibitory concentrations of certain dihydrobenzofuran derivatives on various inflammatory mediators.

Inflammatory MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04 cuestionesdefisioterapia.comresearchgate.net
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3 cuestionesdefisioterapia.comresearchgate.net
Nitric Oxide (NO)2.4 - 5.2 cuestionesdefisioterapia.comresearchgate.net
Prostaglandin E2 (PGE2)1.1 - 20.5 cuestionesdefisioterapia.comresearchgate.net

Furthermore, certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have demonstrated anti-inflammatory effects in a murine asthma model by reducing eosinophil counts and COX-2 expression. derpharmachemica.com The analgesic effects of this class of compounds are linked to their activity as cannabinoid receptor 2 (CB2) agonists, which have been shown to be effective in models of neuropathic pain. nih.gov

Receptor Agonism/Antagonism (e.g., Cannabinoid Receptor 2 Agonism)

A significant finding in the study of 2,3-dihydro-1-benzofuran derivatives is their potent and selective agonism of the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a key component of the endocannabinoid system and is primarily involved in modulating immune responses and inflammation, making it a promising therapeutic target for conditions like neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

A series of 2,3-dihydro-1-benzofuran derivatives were designed to improve the drug-like properties of earlier CB2 agonist candidates. nih.gov Through enantiomer separation, it was discovered that the S enantiomer of one of the most selective compounds, MDA7, was the active form. nih.gov Compounds such as MDA42 and MDA39 from this series were identified as the most potent CB2 agonists. nih.gov The efficacy of these compounds in animal models of neuropathic pain underscores the therapeutic potential of targeting the CB2 receptor with this particular chemical scaffold.

Suppression of Microglial Cell Activation and Neuroinflammation

The compound and its analogues have shown promise in the realm of neuroinflammation. Stimulation of the cannabinoid receptor 2 (CB2) is known to suppress the activation of microglial cells, which are key players in neuroinflammatory processes. nih.gov A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective CB2 receptor agonists. nih.gov The activation of the CB2 receptor by these compounds presents a therapeutic strategy for conditions such as neuropathic pain, where neuroinflammation is a critical component. nih.gov

Neuroinflammation is a complex process regulated by a balance of pro-inflammatory and anti-inflammatory signals in the brain. nih.gov Microglia, the resident immune cells of the central nervous system, play a crucial role in this balance. nih.gov While their activation is a protective response to acute injury, chronic activation can lead to neuronal damage. nih.gov The ability of 2,3-dihydro-1-benzofuran derivatives to modulate microglial activity through the CB2 receptor underscores their potential as neuroprotective agents. nih.gov

Enzyme Inhibition (e.g., 5-Lipoxygenase, α-Glucosidase)

The 2,3-dihydro-1-benzofuran scaffold is a key feature in the design of various enzyme inhibitors.

One of the notable targets is 5-lipoxygenase (5-LOX) , a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com The 2,3-dihydro-5-benzofuranol ring system, a close structural relative of the thiol variant, has been identified as a valuable template for creating antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov Although the basic ring system itself is not a highly potent inhibitor, it provides a foundational structure for the development of more effective agents. nih.gov The inhibition of 5-LOX can be a therapeutic approach for conditions like asthma and other immediate hypersensitivity and inflammatory disorders. nih.gov

Derivatives of the 2,3-dihydrobenzofuran scaffold have also demonstrated inhibitory activity against α-glucosidase . For instance, eurothiocin B, a naturally occurring 2,3-dihydrobenzofuran, is a known α-glucosidase inhibitor. nih.gov This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows down the absorption of carbohydrates from the digestive tract.

Antioxidant-Based Inhibition Mechanisms

The inhibitory action of these compounds on enzymes like 5-lipoxygenase is often rooted in their antioxidant properties. The 2,3-dihydro-5-benzofuranol ring system is particularly effective at facilitating hydrogen atom abstraction by peroxyl radicals, a key step in interrupting oxidative processes. nih.gov The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio analogue (this compound) has been systematically studied. nih.gov

The antioxidant capacity of these compounds is influenced by the chalcogen atom in the heterocyclic ring. nih.gov Studies have shown that the antioxidant activity increases as one moves down the chalcogen group, with the tellurium analogue being more potent than the selenium, sulfur (thiol), and oxygen (furan) analogues. nih.gov This suggests that the nature of the heteroatom plays a direct role in the antioxidant-based inhibition mechanisms. The inhibition of lipid peroxidation is a key measure of this antioxidant activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of 2,3-dihydro-1-benzofuran derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its activity and for designing new derivatives with enhanced efficacy. researchgate.netnih.gov The versatility of the benzofuran core allows for various modifications to fine-tune its biological effects. researchgate.netnih.govmdpi.com

Impact of Substituent Modifications on Activity

Modifications to the substituents on the benzofuran ring can have a profound impact on biological activity.

The nature of the heteroatom in the five-membered ring is a critical determinant of antioxidant capacity. A comparative study of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues revealed a clear trend in their ability to inhibit lipid peroxidation. nih.gov The antioxidant capacity was found to increase in the order of oxygen < sulfur ≈ selenium < tellurium. nih.gov

CompoundRelative Antioxidant Capacity
2,3-dihydrobenzo[b]furan-5-ol>
2,3-dihydrobenzo[b]thiophen-5-ol (this compound)=
2,3-dihydrobenzo[b]selenophen-5-ol<
2,3-dihydrobenzo[b]tellurophen-5-ol<

This table illustrates the increasing antioxidant capacity with heavier chalcogen substitution.

Furthermore, the addition of specific functional groups to the benzofuran structure can enhance its anti-inflammatory and anticancer properties. The presence of fluorine, bromine, hydroxyl, or carboxyl groups has been shown to augment the biological effects of benzofuran derivatives. nih.gov The position of these substituents is also crucial; for example, the location of a halogen atom on the benzofuran ring can significantly influence its cytotoxic activity against cancer cells. mdpi.com

Enantiomeric Activity Differences

Many 2,3-dihydro-1-benzofuran derivatives are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.govyoutube.com These enantiomers can exhibit different biological activities. For instance, in a series of 2,3-dihydro-1-benzofuran derivatives designed as CB2 agonists, the racemic mixture of a particularly selective compound, MDA7, was separated into its individual enantiomers. nih.gov

Subsequent biological evaluation revealed that the (S)-enantiomer was the active form, demonstrating the stereospecificity of the interaction with the CB2 receptor. nih.gov This highlights the importance of considering stereochemistry in drug design, as one enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.gov

CompoundEnantiomerActivity
MDA7 (racemic)R and SActive
MDA104SActive
(not named)RInactive

This table shows the difference in activity between the enantiomers of a 2,3-dihydro-1-benzofuran derivative.

Applications As Chemical Precursors and Building Blocks

Synthesis of Complex Organic Frameworks

The incorporation of specific organic ligands is fundamental to the development of complex organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry and functional groups of the ligand dictate the resulting framework's topology and properties. While thiols are a known class of functional groups used to anchor organic linkers to metal centers or to form covalent bonds within a framework, a thorough review of scientific literature and chemical databases reveals a lack of specific examples where 2,3-Dihydro-1-benzofuran-5-thiol has been explicitly used for the synthesis of such complex organic frameworks. The potential for its use exists, but documented research to this effect is not publicly available.

Derivatization to Fluorescent Probes and Sensors

Fluorescent probes and sensors are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. The thiol group is often utilized in the design of such probes, for instance, in "turn-on" sensors for heavy metals or reactive oxygen species. Derivatization of the thiol in this compound could theoretically lead to novel fluorescent probes. However, there is currently no specific research detailing the derivatization of this compound to create fluorescent probes and sensors. While general methods for creating fluorescent probes from thiols are known, their specific application to this compound is not reported in the available literature.

Precursors for Further Heterocyclic Syntheses (e.g., Thiadiazepines, Thiazines, Tetrazines)

The thiol group is a key functional handle for the synthesis of various sulfur-containing heterocycles. General synthetic routes exist for the preparation of thiadiazepines, thiazines, and tetrazines from thiol-containing precursors. These reactions often involve condensation or cyclization reactions with other bifunctional molecules.

For instance, the synthesis of certain thiazine (B8601807) derivatives can be achieved through the reaction of aminothiols with other reagents. rsc.org Similarly, the formation of some thiadiazole derivatives, which can be precursors to more complex systems, can start from thiols. nih.govnih.gov The synthesis of s-tetrazines has also been reported to be promoted by thiols. nih.govacs.org

Despite these general synthetic pathways, a specific search of the chemical literature does not yield any published examples where this compound is used as the direct precursor for the synthesis of thiadiazepines, thiazines, or tetrazines. While theoretically possible, the practical application of this compound for these specific heterocyclic transformations has not been documented.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in the exploration of 2,3-dihydro-1-benzofuran-5-thiol is the development of efficient and versatile synthetic methodologies. Current research often focuses on the construction of the main dihydrobenzofuran skeleton, with the introduction of specific functional groups like thiols as a secondary, and often challenging, step. nih.govrsc.org

Future research must address several key areas:

Regioselective Thiolation: Developing methods for the direct and regioselective introduction of a thiol or a protected thiol group onto the pre-formed dihydrobenzofuran ring is a significant hurdle.

Cascade Reactions: Designing cascade or domino reactions that can build the complete, functionalized molecule from simple precursors in a single operation would greatly improve efficiency. souleresearchgroup.orgnih.gov Such processes are atom-economical and reduce waste by minimizing intermediate purification steps.

Asymmetric Synthesis: Since many biological targets are chiral, developing enantioselective syntheses is crucial for producing specific stereoisomers of substituted dihydrobenzofurans, which can exhibit different biological activities. nih.gov

Metal-Free Approaches: While transition-metal catalysis is powerful, exploring metal-free synthetic pathways, such as those using organocatalysis or photochemical methods, is desirable to create "greener" processes and avoid metal contamination in final products intended for biological use. nih.govnih.gov

Table 1: Potential Future Synthetic Strategies

Synthetic ApproachDescriptionKey ChallengesReferences
Late-Stage C-H ThiolationDirect introduction of a thiol group onto an existing 2,3-dihydrobenzofuran (B1216630) scaffold via C-H activation.Achieving high regioselectivity at the C5 position; catalyst development. souleresearchgroup.org
Palladium-Catalyzed CyclizationIntramolecular coupling reactions of precursors already containing a protected thiol group to form the dihydrofuran ring.Synthesis of complex starting materials; catalyst stability and turnover. rsc.org
Domino/Cascade ReactionsMulti-step reactions where subsequent transformations occur in one pot, initiated by a single event.Designing compatible reaction sequences; controlling stereochemistry. souleresearchgroup.orgnih.gov
Photoredox CatalysisUsing visible light to initiate radical-based cyclizations or functionalizations under mild conditions.Identifying suitable photocatalysts and reaction partners; managing radical side reactions. nih.govmdpi.com

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

The 2,3-dihydrobenzofuran framework is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.govnih.govnih.gov The presence of a thiol group, a known nucleophile and antioxidant, suggests that this compound could possess unique biological properties. A significant challenge is to move beyond initial screening and understand precisely how it interacts with biological systems.

Future research should focus on:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that interact with the compound. The thiol group is particularly interesting as it can form covalent bonds with targets like cysteine residues in enzymes or participate in redox-sensitive signaling pathways. nih.govrsc.org

Mechanism of Action: Elucidating the detailed molecular mechanism. For instance, as an antioxidant, does it act by direct radical scavenging, by chelating metals, or by upregulating endogenous antioxidant enzymes?

Structure-Activity Relationships (SAR): Systematically studying how modifications to the structure affect its biological activity. This includes understanding the role of the thiol group in comparison to other functionalities like the hydroxyl or amino groups. mdpi.comnih.gov The study of thiol reactions with biological components, such as their addition to o-quinones, reveals complex radical-mediated mechanisms that need further exploration. nih.gov

Exploration of New Derivatization Strategies to Enhance Specific Properties

The thiol group is a versatile chemical handle that allows for a wide range of modifications to the parent molecule. A key research direction is the strategic derivatization of this compound to fine-tune its properties for specific applications. nih.gov

Key derivatization strategies to explore include:

Thioether and Thioester Formation: Converting the thiol to various thioethers or thioesters can modulate lipophilicity, metabolic stability, and target-binding interactions. This is a common strategy in drug design to improve pharmacokinetic profiles. nih.gov

Disulfide Formation: Creating disulfide-linked dimers or conjugates with other molecules (e.g., peptides, other drugs) could lead to prodrugs that release the active thiol under specific reductive conditions found in certain cellular compartments.

Oxidation State Modulation: The thiol can be oxidized to sulfenic, sulfinic, or sulfonic acids. Each of these functional groups has distinct electronic and steric properties that could drastically alter biological activity and water solubility.

Metal Complexation: The soft sulfur atom of the thiol can act as a ligand for various metal ions, opening possibilities for developing metal-based drugs or diagnostic agents.

Integration of Computational and Experimental Approaches for Rational Design

The "trial-and-error" approach to drug discovery and materials development is being increasingly replaced by rational design, which relies on the powerful synergy between computational modeling and experimental validation. imb.am For this compound and its derivatives, this integrated approach is a critical future direction. nih.gov

This involves:

Molecular Docking and Dynamics: Using computer simulations to predict how the molecule and its derivatives bind to specific biological targets. researchgate.netfigshare.com This can help prioritize which compounds to synthesize, saving time and resources.

Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.org This can shed light on reaction mechanisms and predict the outcomes of potential derivatization strategies.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives before they are synthesized. This helps in the early identification of candidates with poor drug-like properties.

Iterative Design-Synthesize-Test Cycles: Creating a feedback loop where computational predictions guide the synthesis of new compounds. The experimental results from testing these compounds are then used to refine and improve the computational models for the next cycle.

Table 2: Computational and Experimental Integration

TechniqueApplication for this compoundKey Challenge/GoalReferences
Molecular DockingPredict binding modes and affinities to protein targets (e.g., kinases, proteases).Identify potential biological targets and guide derivatization for improved binding. nih.govresearchgate.net
DFT CalculationsAnalyze HOMO-LUMO gaps, electrostatic potential, and reaction energetics.Understand reactivity, predict spectroscopic properties, and elucidate reaction mechanisms. researchgate.net
Molecular DynamicsSimulate the dynamic behavior of the ligand-protein complex over time.Assess the stability of binding poses and understand allosteric effects. nih.gov
QSAR ModelingCorrelate structural features with observed biological activity across a series of derivatives.Develop predictive models for designing new compounds with enhanced activity. mdpi.com

Investigation of Emerging Applications in Advanced Materials or Catalysis

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests it could be a valuable building block for advanced materials or serve as a catalyst or ligand in chemical synthesis. This area remains largely unexplored and represents a significant research opportunity.

Future directions could include:

Polymer Science: The thiol group can participate in thiol-ene "click" reactions, which are highly efficient for creating polymers and functionalizing surfaces. mdpi.com This could be used to incorporate the dihydrobenzofuran unit into novel polymers with specific optical or electronic properties.

Catalysis: The thiol moiety can act as a ligand to stabilize metal nanoparticles or form well-defined organometallic complexes. mdpi.com These could find applications as catalysts in a variety of organic transformations. Heterogeneous catalysis, where the molecule is anchored to a solid support, is a particularly "green" and attractive approach. mdpi.com

Sensors: The thiol can bind to heavy metal ions or undergo redox reactions, which could be exploited to develop chemical sensors where a change in fluorescence or color indicates the presence of a specific analyte.

Functional Materials: The ability of thiols to self-assemble on gold surfaces could be used to create organized molecular layers (monolayers) with tailored properties for applications in electronics or biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydro-1-benzofuran-5-thiol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the benzofuran core. For example, nucleophilic substitution reactions (e.g., replacing halides with thiol groups) or oxidation/reduction of precursor sulfinates/thioethers . Optimization can be achieved by varying solvents (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol for enhanced reactivity ), catalysts, and temperature. Systematic design-of-experiment (DoE) approaches, such as factorial analysis, are recommended to assess yield and purity trade-offs. Characterization via NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and HRMS ensures structural fidelity .

Q. How does the thiol group in this compound influence its chemical reactivity compared to hydroxyl or sulfinate derivatives?

  • Methodological Answer : The thiol group (-SH) is highly nucleophilic, enabling participation in disulfide bond formation, Michael additions, and metal coordination. Unlike hydroxyl or sulfinate groups, it exhibits stronger reducing properties and pH-dependent reactivity. Comparative studies using kinetic assays (e.g., thiol-disulfide exchange rates) or computational methods (DFT calculations for bond dissociation energies) can quantify reactivity differences .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR for regiochemical confirmation, IR for functional group identification.
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Mass Spectrometry : HRMS for exact mass determination .
  • X-ray Crystallography (if crystalline): For absolute stereochemical assignment, though not directly cited in evidence, analogous benzofuran structures often require it .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant or neuroprotective potential of this compound in biological systems?

  • Methodological Answer :

  • In Vitro : Use lipid peroxidation assays (e.g., TBARS assay) to measure inhibition of oxidative degradation in liposomes or cell membranes .
  • Ex Vivo : Assess brain penetration via post-mortem tissue analysis after administering the compound to animal models .
  • In Vivo : Employ murine models of CNS trauma or stroke, monitoring biomarkers like glutathione levels or behavioral outcomes .

Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives, such as conflicting antioxidant efficacy data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, oxidant concentration) or structural variations (e.g., substituent positioning). To address this:

  • Perform meta-analyses of published data, categorizing results by experimental parameters.
  • Conduct head-to-head comparisons under standardized conditions, controlling for variables like cell type or oxidant source .

Q. How can computational modeling predict the reactivity and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Docking Studies : Simulate interactions with biological targets (e.g., antioxidant enzymes) using software like AutoDock.
  • ADME Prediction : Tools like SwissADME estimate solubility, blood-brain barrier penetration, and metabolic stability based on LogP and polar surface area .
  • DFT Calculations : Model reaction pathways (e.g., thiol oxidation to disulfides) to predict kinetic barriers .

Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to study this compound’s mechanisms?

  • Methodological Answer :

  • Omics Integration : Pair synthetic analogs with transcriptomic/proteomic profiling to identify affected pathways.
  • High-Throughput Screening : Use fragment-based libraries to explore structure-activity relationships (SAR) .
  • Microfluidics : Enable real-time monitoring of reaction kinetics or cellular responses .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing SAR in benzofuran derivatives?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic/hydrophobic parameters (Hammett σ, π-values) with bioactivity.
  • Cluster Analysis : Group compounds by structural/functional similarity to identify activity trends .

Q. How should researchers handle low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or inline FTIR to detect intermediates/byproducts.
  • Catalyst Screening : Test alternatives like Pd/C for hydrogenation or TEMPO for oxidation .
  • Purification Optimization : Employ flash chromatography or recrystallization with solvents of varying polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.